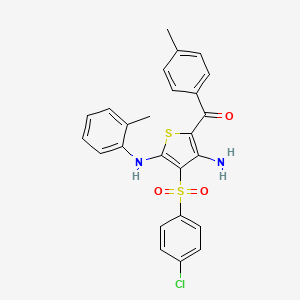
3-(4-chlorobenzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorobenzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine is a complex organic compound that features a thiophene ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process may start with the formation of the thiophene ring, followed by the introduction of the amino, sulfonyl, and tolyl groups through various substitution reactions. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and amines. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reagent addition would be essential to maintain consistency and efficiency.
化学反应分析
Types of Reactions
3-(4-chlorobenzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and temperatures ranging from -78°C to 150°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
科学研究应用
Chemistry
In chemistry, 3-(4-chlorobenzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical intermediate. Its various functional groups could interact with biological targets, making it a candidate for drug development. Research might focus on its activity against specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins involved in signaling or metabolic processes.
相似化合物的比较
Similar Compounds
- (3-Amino-4-((4-bromophenyl)sulfonyl)-5-(o-tolylamino)thiophen-2-yl)(p-tolyl)methanone
- (3-Amino-4-((4-methylphenyl)sulfonyl)-5-(o-tolylamino)thiophen-2-yl)(p-tolyl)methanone
- (3-Amino-4-((4-fluorophenyl)sulfonyl)-5-(o-tolylamino)thiophen-2-yl)(p-tolyl)methanone
Uniqueness
The uniqueness of 3-(4-chlorobenzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine lies in its specific combination of functional groups and their positions on the thiophene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
[3-amino-4-(4-chlorophenyl)sulfonyl-5-(2-methylanilino)thiophen-2-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S2/c1-15-7-9-17(10-8-15)22(29)23-21(27)24(33(30,31)19-13-11-18(26)12-14-19)25(32-23)28-20-6-4-3-5-16(20)2/h3-14,28H,27H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCYAUORKWGFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
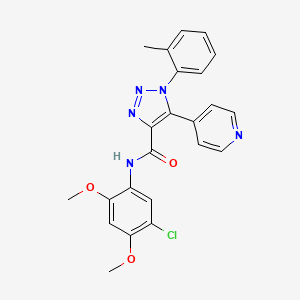
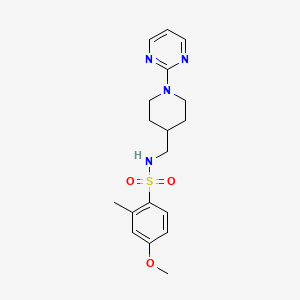
![2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2902427.png)
![4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2902428.png)
![Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride](/img/structure/B2902429.png)
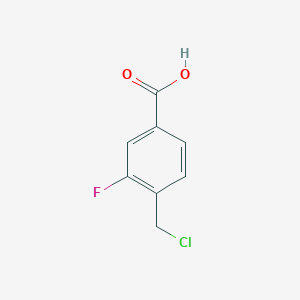

![N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2902433.png)
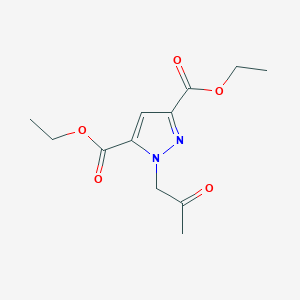
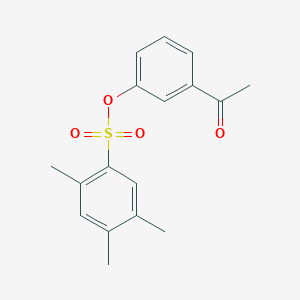

![2-{[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]methyl}benzoic acid](/img/structure/B2902439.png)
![4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2902441.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2902443.png)
